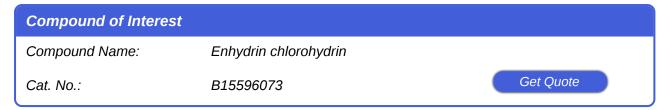


## In-Depth Technical Guide to the Spectroscopic Data of Enhydrin Chlorohydrin

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Enhydrin chlorohydrin** is a chlorinated sesquiterpene lactone derived from enhydrin, a natural product found in plants of the Asteraceae family, notably Enhydra fluctuans and Smallanthus sonchifolius (yacon). The introduction of a chlorohydrin functionality to the enhydrin scaffold can significantly alter its chemical and biological properties, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available spectroscopic data for **enhydrin chlorohydrin** and related chlorinated derivatives, along with the experimental protocols for its formation and characterization.

## **Spectroscopic Data**

The spectroscopic data for **enhydrin chlorohydrin** and its closely related analogues, 8-deepoxyangeloyl-8-[3-chloro-2-hydroxy-2-methylbutyroyl] enhydrin and 8-deepoxyangeloyl-8-[2-chloromethyl-2-hydroxyacryloyl] enhydrin, have been primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**







NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The <sup>1</sup>H NMR data provides information on the chemical environment and connectivity of hydrogen atoms, while <sup>13</sup>C NMR reveals the carbon framework of the molecule.

While a complete dataset specifically for a simple "enhydrin chlorohydrin" is not readily available in the cited literature, detailed <sup>1</sup>H NMR data has been reported for two closely related chlorine-containing melampolides isolated from Enhydra fluctuans. These compounds represent derivatives of enhydrin where the ester side chain has been modified to include a chlorohydrin moiety. The identification of what is referred to as "enhydrin chlorohydrin" in some studies likely corresponds to one of these or a similar structure, identified by comparison to this foundational data.[1]

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **Enhydrin Chlorohydrin** Derivatives[1]



Proton	Chemical Shift (δ, ppm) in CDCl <sub>3</sub> for 8-deepoxyangeloyl-8-[3-chloro-2-hydroxy-2-methylbutyroyl] enhydrin	Chemical Shift (δ, ppm) in CDCl <sub>3</sub> for 8-deepoxyangeloyl-8-[2-chloromethyl-2-hydroxyacryloyl] enhydrin
H-1	5.35 (d)	5.33 (d)
H-2	2.81 (m)	2.80 (m)
H-3	2.45 (m)	2.44 (m)
H-5	3.20 (m)	3.18 (m)
H-6	5.10 (t)	5.08 (t)
H-7	3.05 (m)	3.04 (m)
H-9	5.87 (d)	5.85 (d)
H-13a	5.83 (d)	5.91 (d)
H-13b	6.25 (d)	6.28 (d)
H-14	1.80 (s)	1.78 (s)
H-15	1.25 (s)	1.24 (s)
OAc	2.05 (s)	2.04 (s)
H-3'	3.90 (s)	-
H-4'	1.48 (s)	-
H-5'	-	4.20 (d)
H-5'	-	4.35 (d)
ОН	3.50 (br s)	3.60 (br s)

Note: The numbering of the protons in the side chain (indicated by ') may vary based on the specific derivative.

## **Mass Spectrometry (MS)**



Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For chlorinated compounds, the isotopic pattern of chlorine (3<sup>5</sup>Cl and 3<sup>7</sup>Cl in an approximate 3:1 ratio) is a key diagnostic feature.

The mass spectra of the chlorinated enhydrin derivatives show characteristic fragment ions resulting from the loss of the acyloxy side chains and other neutral losses.[1]

Table 2: Mass Spectrometry Data of **Enhydrin Chlorohydrin** Derivatives[1]

Compound	Molecular Ion (M+) or Adduct	Key Fragment Ions (m/z)
8-deepoxyangeloyl-8-[3-chloro-2-hydroxy-2-methylbutyroyl] enhydrin	Not explicitly stated, but fragmentation is described.	Fragments corresponding to the loss of the chloro-hydroxy-isobutyrate side chain.
8-deepoxyangeloyl-8-[2- chloromethyl-2- hydroxyacryloyl] enhydrin	Not explicitly stated, but fragmentation is described.	Fragments corresponding to the loss of the chloro-hydroxymethyl-acrylate side chain.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectra of the chlorinated enhydrin derivatives show characteristic absorption bands for hydroxyl, carbonyl (from the lactone and ester groups), and carbon-carbon double bonds.[1]

Table 3: Infrared (IR) Spectroscopic Data of Enhydrin Chlorohydrin Derivatives[1]



Functional Group	Wavenumber (cm <sup>-1</sup> ) for 8- deepoxyangeloyl-8-[3- chloro-2-hydroxy-2- methylbutyroyl] enhydrin	Wavenumber (cm <sup>-1</sup> ) for 8- deepoxyangeloyl-8-[2- chloromethyl-2- hydroxyacryloyl] enhydrin
Hydroxyl (-OH)	3450	3460
γ-Lactone Carbonyl (C=O)	1768	1770
Ester Carbonyl (C=O)	1738, 1711	1735, 1710
Alkene (C=C)	1657, 1630	1660, 1635

# **Experimental Protocols Formation of Enhydrin Chlorohydrin**

**Enhydrin chlorohydrin** can be formed as a degradation product of enhydrin under acidic conditions in the presence of a chloride source. The following protocol is based on the methodology described for the acid-catalyzed hydrolysis of enhydrin.

Protocol for the Formation of **Enhydrin Chlorohydrin** from Enhydrin:

- Dissolution: Dissolve 100 mg of pure enhydrin in 100 mL of 70% methanol.
- Acidification: Adjust the pH of the solution to 4 with 1 N hydrochloric acid. The hydrochloric
  acid serves as both the catalyst and the chloride source for the formation of the chlorohydrin.
- Reaction: Reflux the solution for 24 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
- Work-up: After the reaction is complete (e.g., after 80% of the enhydrin has been consumed),
   evaporate the solution in vacuo to dryness.
- Purification: The resulting residue, containing enhydrin chlorohydrin along with other degradation products, can be purified by semi-preparative HPLC. A C18 column with a mobile phase of 60% methanol is a suitable condition for separation.

## **Spectroscopic Analysis**



The following are general protocols for the spectroscopic analysis of sesquiterpene lactones, as would have been applied for the characterization of **enhydrin chlorohydrin** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>).
- Instrumentation: Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire standard 1D spectra for <sup>1</sup>H and <sup>13</sup>C. For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

#### Mass Spectrometry (MS):

- Instrumentation: Utilize a mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- Sample Introduction: Introduce the sample directly or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-1000).
   For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and molecular formula.

#### Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
  dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
   Alternatively, prepare a KBr pellet by grinding a small amount of the sample with KBr powder
  and pressing it into a disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

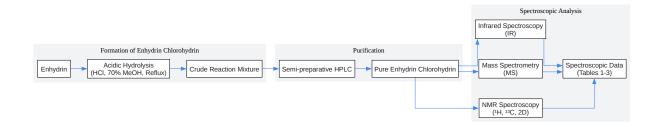


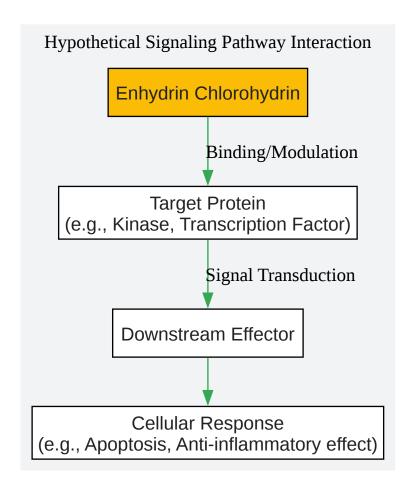
• Data Acquisition: Record the spectrum typically in the range of 4000-400 cm<sup>-1</sup>.

## **Visualizations**

The following diagrams illustrate the logical workflow for the formation and analysis of **enhydrin chlorohydrin**.







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### References

- 1. researchgate.net [researchgate.net]
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